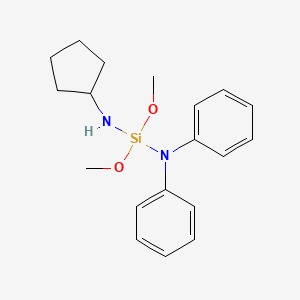
2,2'-(4-Nitro-1H-pyrazole-3,5-diyl)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridyl groups at positions 3 and 5, and a nitro group at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with 2-pyridyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-Bis(2-pyridyl)-4-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
作用機序
The mechanism of action of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the nitro group can undergo redox reactions, contributing to the compound’s bioactivity .
Molecular Targets and Pathways:
Metal Ions: Forms stable complexes with transition metals such as cobalt, nickel, and copper.
Enzymes: Potentially inhibits enzymes by binding to their active sites.
Receptors: May modulate receptor activity by interacting with binding sites.
類似化合物との比較
3,5-Bis(2-pyridyl)pyrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
3,5-Bis(2-pyridyl)-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring, leading to distinct coordination chemistry and biological activity.
3,5-Bis(2-pyridyl)-4-hydro-1,2,4,6-thiatriazine: Features a thiatriazine ring, offering unique properties for material science applications .
Uniqueness: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole stands out due to the presence of the nitro group, which imparts unique redox properties and enhances its potential as a bioactive molecule. Its ability to form stable coordination complexes with various metal ions further distinguishes it from similar compounds .
特性
CAS番号 |
922506-49-8 |
|---|---|
分子式 |
C13H9N5O2 |
分子量 |
267.24 g/mol |
IUPAC名 |
2-(4-nitro-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)13-11(9-5-1-3-7-14-9)16-17-12(13)10-6-2-4-8-15-10/h1-8H,(H,16,17) |
InChIキー |
CUZJLCHKCHQJGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


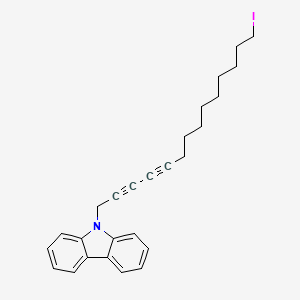
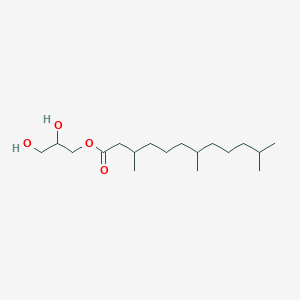
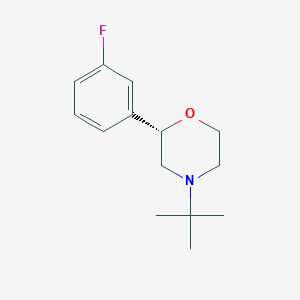
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
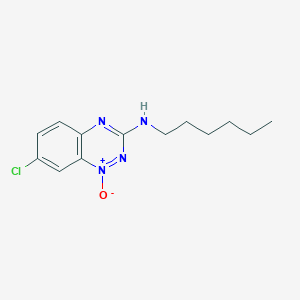
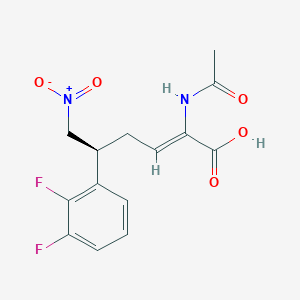
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)

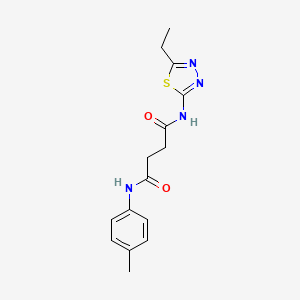
![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)
